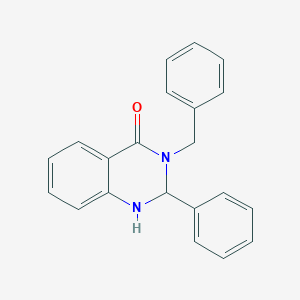
3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinazolinone core with benzyl and phenyl substituents, making it a unique and valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with benzaldehyde or its derivatives. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions in ethanol. The process involves the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3, can enhance the efficiency and yield of the reaction. These catalysts are reusable and can be easily removed from the reaction mixture by simple filtration .
化学反应分析
Types of Reactions
3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
科学研究应用
3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
相似化合物的比较
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: A core structural component in various biologically active compounds.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial, antifungal, and anticancer activities.
Uniqueness
3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyl and phenyl substituents enhance its potential as a versatile molecule for various applications in medicinal chemistry and industrial processes .
属性
CAS 编号 |
16285-33-9 |
|---|---|
分子式 |
C21H18N2O |
分子量 |
314.4g/mol |
IUPAC 名称 |
3-benzyl-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H18N2O/c24-21-18-13-7-8-14-19(18)22-20(17-11-5-2-6-12-17)23(21)15-16-9-3-1-4-10-16/h1-14,20,22H,15H2 |
InChI 键 |
ICEBPVYZLBWHKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
溶解度 |
7.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B393777.png)
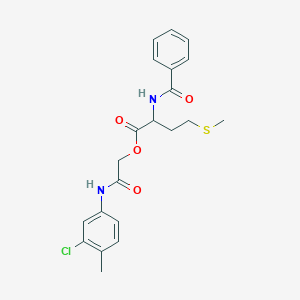
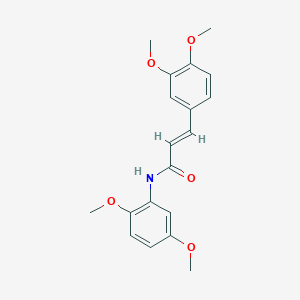
![N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B393784.png)
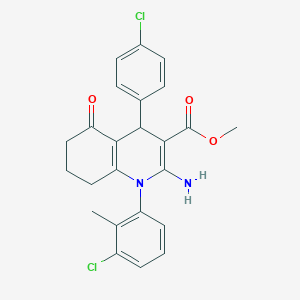
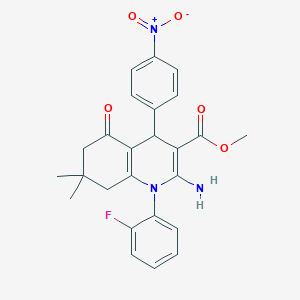
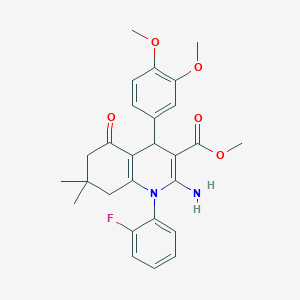

![N'-cycloheptylidene-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393795.png)
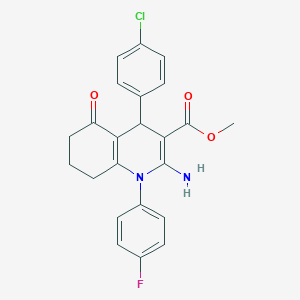
![N'-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393797.png)
![Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393798.png)
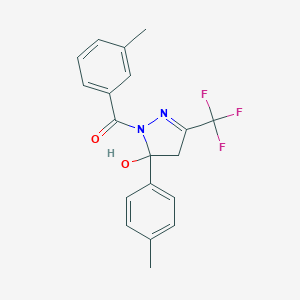
![N'-[1-(4-bromophenyl)ethylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393800.png)
